1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a trimethoxyphenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 4-(3-chlorophenyl)piperazine intermediate.
Coupling with Trimethoxybenzaldehyde: The intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways or as an agonist/antagonist of certain receptors in the nervous system.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also contains a piperazine ring substituted with a chlorophenyl group but differs in the presence of a diphenylpropan-2-ol moiety.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a piperazine ring with a bromophenyl group and a triazole-thione moiety, highlighting the diversity of piperazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25ClN2O4 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H25ClN2O4/c1-27-19-13-16(14-20(28-2)22(19)29-3)7-8-21(26)25-11-9-24(10-12-25)18-6-4-5-17(23)15-18/h4-8,13-15H,9-12H2,1-3H3 |
InChI Key |
NDNSRTTYIRSKSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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